Cas no 2015375-99-0 ((3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

(3R)-3-Amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a methoxy-substituted thiazole ring. Its stereospecific (R)-configuration and functionalized heterocyclic structure make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid thiazole core enhances metabolic stability, while the carboxyl and amino groups provide versatile reactivity for peptide coupling or further derivatization. Its structural motif is particularly useful in designing bioactive molecules, including enzyme inhibitors or receptor modulators. The methoxy group offers additional synthetic flexibility for selective modifications. This compound is typically employed in research settings for its potential in developing targeted therapeutics or as a building block in medicinal chemistry.
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid structure
2015375-99-0 structure
Product name:(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
CAS No:2015375-99-0
MF:C7H10N2O3S
MW:202.230900287628
CID:5760213
PubChem ID:165957627

(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2015375-99-0
    • (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
    • EN300-1285725
    • Inchi: 1S/C7H10N2O3S/c1-12-6-3-5(13-9-6)4(8)2-7(10)11/h3-4H,2,8H2,1H3,(H,10,11)/t4-/m1/s1
    • InChI Key: XHJSBTQVHMOHOL-SCSAIBSYSA-N
    • SMILES: S1C(=CC(=N1)OC)[C@@H](CC(=O)O)N

Computed Properties

  • Exact Mass: 202.04121336g/mol
  • Monoisotopic Mass: 202.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 114Ų

(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1285725-1000mg
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
1000mg
$1057.0 2023-10-01
Enamine
EN300-1285725-2500mg
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
2500mg
$2071.0 2023-10-01
Enamine
EN300-1285725-10000mg
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
10000mg
$4545.0 2023-10-01
Enamine
EN300-1285725-250mg
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
250mg
$972.0 2023-10-01
Enamine
EN300-1285725-100mg
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
100mg
$930.0 2023-10-01
Enamine
EN300-1285725-0.05g
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
0.05g
$959.0 2023-05-23
Enamine
EN300-1285725-1.0g
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
1g
$1142.0 2023-05-23
Enamine
EN300-1285725-0.1g
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
0.1g
$1005.0 2023-05-23
Enamine
EN300-1285725-0.5g
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
0.5g
$1097.0 2023-05-23
Enamine
EN300-1285725-2.5g
(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
2015375-99-0
2.5g
$2240.0 2023-05-23

Additional information on (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Introduction to (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic Acid (CAS No. 2015375-99-0)

(3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, with the CAS number 2015375-99-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a thiazole ring and an amino group in its molecular structure makes it a promising candidate for various biological activities.

The thiazole moiety is a heterocyclic compound that plays a crucial role in medicinal chemistry. It is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of thiazole have been extensively studied for their potential in treating various diseases. The specific substitution pattern in (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid enhances its pharmacological profile, making it a valuable scaffold for drug design.

Recent research has highlighted the importance of chiral compounds in pharmaceutical development. The (R)-configuration at the stereocenter of this compound contributes to its unique biological interactions. Studies have shown that enantiomerically pure compounds often exhibit higher efficacy and fewer side effects compared to their racemic counterparts. This has led to increased interest in the synthesis and characterization of chiral amino acids like (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.

The methoxy group in the thiazole ring further modulates the pharmacological properties of this compound. Methoxy-substituted thiazoles have been reported to enhance binding affinity to biological targets, which is crucial for drug development. Additionally, the propanoic acid moiety provides a flexible side chain that can be modified to improve solubility and metabolic stability. These structural features make (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid a versatile building block for designing novel therapeutic agents.

In vitro studies have demonstrated the potential of (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid as an inhibitor of various enzymes involved in disease pathways. For instance, it has shown promise in inhibiting kinases that are overexpressed in cancer cells. Furthermore, its ability to interact with specific protein targets suggests its utility in developing targeted therapies. These findings underscore the importance of this compound in advancing drug discovery efforts.

The synthesis of (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to achieve high enantiomeric purity. The development of efficient synthetic routes is essential for large-scale production and further exploration of its pharmacological potential.

Biological activity profiling has revealed that (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid exhibits significant anti-inflammatory effects. In preclinical models, it has been shown to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The compound's ability to target multiple inflammatory mediators makes it a promising candidate for therapeutic intervention.

Additionally, (3R)-3-amino-3-(3-methoxy-1,2-thiazol-5-yb)propanoic acid has shown potential in neuroprotective applications. Studies suggest that it may protect against neurodegenerative diseases by inhibiting oxidative stress and reducing neuronal damage. The thiazole ring's ability to cross the blood-brain barrier enhances its potential as a neuroactive compound. Further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy in neurological disorders.

The compound's chemical stability and compatibility with various formulations are also important considerations for pharmaceutical applications. Extensive characterization studies have been conducted to assess its shelf life and storage conditions under different environmental conditions. These studies ensure that (b>2015375990) remains effective and safe for use in drug formulations.

In conclusion, (b>2015375990) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating various diseases make it a valuable asset in drug development pipelines. Continued research efforts are warranted to fully explore its therapeutic potential and optimize its synthetic pathways for industrial-scale production.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue